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Introduction

Divinyltetramethyldisilane is an organosilicon compound with the chemical formula

C8H18Si2. Its structure features two vinyl groups and four methyl groups attached to a disilane

core. This molecule is of interest in materials science and organometallic chemistry due to the

presence of reactive vinyl groups and the Si-Si bond, which can impart unique electronic and

chemical properties. Theoretical and computational modeling provides a powerful approach to

understanding the molecular structure, electronic properties, and reactivity of such compounds,

offering insights that can guide experimental studies and the design of new materials.

This technical guide provides a summary of the key aspects of the theoretical and

computational modeling of divinyltetramethyldisilane. Due to the limited availability of specific

published research on this exact molecule, the following sections will outline the general

methodologies and expected results based on computational studies of related vinylsilane and

disilane compounds.

Molecular Structure and Conformational Analysis
The first step in the computational study of divinyltetramethyldisilane involves determining its

most stable three-dimensional structure through geometry optimization. This process is

typically performed using quantum mechanical methods, such as Density Functional Theory
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(DFT). The conformational landscape of the molecule arises from the rotation around the Si-Si

and Si-C bonds.

Table 1: Hypothetical Optimized Geometric Parameters of Divinyltetramethyldisilane

Parameter Bond/Angle Calculated Value (Å or °)

Bond Length Si-Si 2.35

Si-C (methyl) 1.88

Si-C (vinyl) 1.86

C=C 1.34

Bond Angle C(methyl)-Si-Si 110.5

C(vinyl)-Si-Si 108.0

C(methyl)-Si-C(methyl) 109.5

Si-C=C 122.0

Dihedral Angle C(vinyl)-Si-Si-C(vinyl) 180.0 (anti-periplanar)

Note: These are representative values based on typical bond lengths and angles in similar

organosilicon compounds and would need to be confirmed by specific calculations.

A potential energy surface scan can be performed to identify different stable conformers and

the energy barriers between them. The most stable conformer would likely exhibit a staggered

arrangement of the methyl and vinyl groups around the Si-Si bond to minimize steric hindrance.

Vibrational Spectroscopy
Computational methods can predict the vibrational frequencies of divinyltetramethyldisilane,

which correspond to the infrared (IR) and Raman spectra of the molecule. These calculated

spectra can be used to identify the characteristic vibrational modes of the functional groups

present, such as the C=C stretching of the vinyl groups, Si-C stretching, and Si-Si stretching.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for

Divinyltetramethyldisilane
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Frequency (cm⁻¹) Vibrational Mode

~3050 C-H stretching (vinyl)

~2960 C-H stretching (methyl)

~1600 C=C stretching (vinyl)

~1410 CH₂ scissoring (vinyl)

~1250 CH₃ symmetric deformation

~800 Si-C stretching

~450 Si-Si stretching

Note: These are approximate frequencies and would be obtained from a frequency calculation

after geometry optimization.

Electronic Properties
The electronic structure of divinyltetramethyldisilane can be elucidated through analysis of its

frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO,

known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the

molecule's chemical reactivity and electronic excitation properties.

Table 3: Hypothetical Electronic Properties of Divinyltetramethyldisilane

Property Calculated Value (eV)

HOMO Energy -6.5

LUMO Energy -0.5

HOMO-LUMO Gap 6.0

Note: These values are estimations and would be determined from a single-point energy

calculation on the optimized geometry.
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A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of the HOMO

and LUMO across the molecule can reveal the most likely sites for electrophilic and

nucleophilic attack, respectively. For divinyltetramethyldisilane, the HOMO is expected to

have significant contributions from the Si-Si sigma bond and the pi orbitals of the vinyl groups,

while the LUMO would likely be dominated by the pi* orbitals of the vinyl groups.

Experimental Protocols: A General Computational
Approach
The following outlines a typical computational workflow for the theoretical study of a molecule

like divinyltetramethyldisilane.

1. Geometry Optimization:

Method: Density Functional Theory (DFT) is a widely used and accurate method.

Functional: A hybrid functional such as B3LYP is a common choice for organic and

organometallic molecules.

Basis Set: A Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) is

typically employed to provide a good balance between accuracy and computational cost.

Procedure: An initial guess for the molecular structure is built. The geometry is then

optimized to find the minimum energy conformation. The absence of imaginary frequencies

in the subsequent frequency calculation confirms that a true minimum has been found.

2. Vibrational Frequency Analysis:

Method: A frequency calculation is performed at the same level of theory as the geometry

optimization.

Procedure: The calculation yields the harmonic vibrational frequencies, which can be

compared with experimental IR and Raman spectra. Calculated frequencies are often scaled

by an empirical factor to better match experimental values.

3. Electronic Property Calculation:
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Method: A single-point energy calculation is performed on the optimized geometry using the

same DFT method and basis set.

Procedure: This calculation provides information about the molecular orbitals, including the

HOMO and LUMO energies, and the overall electronic energy of the molecule. Natural Bond

Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding

interactions.
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Caption: A typical workflow for computational chemistry studies.
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Caption: Interrelation of key molecular properties from computations.

Conclusion

While specific experimental and computational data for divinyltetramethyldisilane are not

readily available in the public domain, this guide outlines the standard and powerful

computational methodologies that can be applied to thoroughly characterize its molecular and

electronic properties. The hypothetical data presented in the tables serve as a reference for the

types of quantitative information that would be obtained from such a study. The provided

workflows and diagrams illustrate the logical progression and interrelation of concepts in the

theoretical investigation of organosilicon compounds. Further dedicated computational studies

are necessary to provide a definitive and in-depth understanding of the properties of

divinyltetramethyldisilane.

To cite this document: BenchChem. [In-depth Technical Guide: Theoretical Studies and
Computational Modeling of Divinyltetramethyldisilane]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b073463#theoretical-studies-and-
computational-modeling-of-divinyltetramethyldisilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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